molecular formula C42H51N8O5P B12089431 N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine-5'-O-N,N-diisopropylaminocyanoethylphosphoramidite

N2-Isobutyryl-2',3'-dideoxy-3'-methoxytritylaminoguanidine-5'-O-N,N-diisopropylaminocyanoethylphosphoramidite

Cat. No.: B12089431
M. Wt: 778.9 g/mol
InChI Key: USNNKXWWDUBLFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite involves multiple steps. The starting material is typically a nucleoside, which undergoes protection and activation steps to introduce the necessary functional groups. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved using a dimethoxytrityl (DMT) group.

    Introduction of the isobutyryl group: This is done to protect the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Deprotection: Acidic conditions using trichloroacetic acid for DMT removal.

    Coupling: Tetrazole as an activator.

Major Products

The major products formed from these reactions are oligonucleotides, which are essential for various applications in molecular biology and genetic research .

Scientific Research Applications

N2-Isobutyryl-2’,3’-dideoxy-3’-methoxytritylaminoguanidine-5’-O-N,N-diisopropylaminocyanoethylphosphoramidite is widely used in:

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the assembly of DNA and RNA strands. The protecting groups ensure selective reactions and prevent unwanted side reactions .

Properties

Molecular Formula

C42H51N8O5P

Molecular Weight

778.9 g/mol

IUPAC Name

N-[9-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52)

InChI Key

USNNKXWWDUBLFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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